molecular formula C19H19FN4O B11515137 (4E)-2-(4-fluorophenyl)-5-propyl-4-{[(pyridin-3-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(4-fluorophenyl)-5-propyl-4-{[(pyridin-3-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11515137
M. Wt: 338.4 g/mol
InChI Key: SGFULQIILXQOHD-UHFFFAOYSA-N
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Description

(4E)-2-(4-fluorophenyl)-5-propyl-4-{[(pyridin-3-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(4-fluorophenyl)-5-propyl-4-{[(pyridin-3-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolone core: This can be achieved through the reaction of a hydrazine derivative with an appropriate β-diketone.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorobenzene derivative is introduced.

    Attachment of the pyridin-3-ylmethyl group: This could be done via a condensation reaction with a pyridine derivative.

    Final modifications: Additional steps to introduce the propyl group and other necessary functional groups.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolone core or the propyl group.

    Reduction: Reduction reactions could target the double bonds or the fluorophenyl group.

    Substitution: The fluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be studied as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: Studies on its binding affinity to various biological receptors.

Medicine

    Drug Development: Exploration of its therapeutic potential in treating diseases.

    Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Development of new drugs or drug delivery systems.

Mechanism of Action

The mechanism of action of (4E)-2-(4-fluorophenyl)-5-propyl-4-{[(pyridin-3-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one would depend on its specific biological target. Generally, it may involve:

    Binding to a receptor or enzyme: This could inhibit or activate the target, leading to a biological response.

    Modulation of signaling pathways: Affecting pathways involved in cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-2-(4-chlorophenyl)-5-propyl-4-{[(pyridin-3-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
  • (4E)-2-(4-bromophenyl)-5-propyl-4-{[(pyridin-3-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity.
  • Pyrazolone Core : This core structure is known for its versatility in medicinal chemistry.

Properties

Molecular Formula

C19H19FN4O

Molecular Weight

338.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-propyl-4-(pyridin-3-ylmethyliminomethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C19H19FN4O/c1-2-4-18-17(13-22-12-14-5-3-10-21-11-14)19(25)24(23-18)16-8-6-15(20)7-9-16/h3,5-11,13,23H,2,4,12H2,1H3

InChI Key

SGFULQIILXQOHD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NCC3=CN=CC=C3

Origin of Product

United States

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